(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride
Overview
Description
(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O2 and its molecular weight is 284.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemotherapy Applications in Cancer Treatment
(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride derivatives, specifically bis(pyrazol-1-yl)acetic acid and its methyl ester derivatives, have been explored for their antitumor activity. Notably, silver(I) complexes formed from these compounds exhibit significant in vitro antitumor activity. They are especially effective against small-cell lung carcinoma (SCLC) cells, both in 2D and 3D cancer cell models. These compounds are found to target Thioredoxin (TrxR), leading to redox homeostasis unbalance and cancer cell death through apoptosis (Pellei et al., 2023).
2. Synthesis of Novel Pyrazole Derivatives
Research has been conducted on synthesizing novel pyrazole derivatives using substituted 3-hydroxypyrazoles, which are prepared from ethyl esters of substituted acetoacetic acids. These derivatives are important for developing new chemical compounds with potential applications in various fields, including medicinal chemistry (Rodinovskaya et al., 2003).
3. Coordination Chemistry and Metal Complex Formation
Studies have shown that derivatives of (4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester can form complexes with metals like cobalt(II) and copper(II). These complexes have been characterized by spectroscopic analysis and X-ray diffraction studies, highlighting their potential in coordination chemistry and material sciences (Hadda et al., 2007).
4. Exploration in Anti-inflammatory and Analgesic Agents
Research has been conducted on the synthesis of derivatives of this compound to explore their potential as analgesic and anti-inflammatory agents. These studies are crucial for the development of new pharmaceuticals (Gokulan et al., 2012).
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.2ClH/c1-4-15-10(14)6-13-8(3)9(5-11)7(2)12-13;;/h4-6,11H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGOPQBCWHHGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)CN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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